molecular formula C25H27NO2 B1662132 Endoxifen CAS No. 112093-28-4

Endoxifen

Cat. No. B1662132
M. Wt: 373.5 g/mol
InChI Key: MHJBZVSGOZTKRH-IZHYLOQSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Endoxifen, also known as 4-hydroxy-N-desmethyltamoxifen, is a nonsteroidal selective estrogen receptor modulator (SERM) of the triphenylethylene group as well as a protein kinase C (PKC) inhibitor . It is under development for the treatment of estrogen receptor-positive breast cancer and for the treatment of mania in bipolar disorder .


Synthesis Analysis

Endoxifen is a secondary metabolite resulting from CYP2D6-dependent biotransformation of the primary tamoxifen metabolite, N-desmethyltamoxifen (NDT) . An improved method to produce Z-endoxifen has been developed, which involves increasing the ratio of the preferred Z-isomer to 95:5 in favor of the preferred Z-isomer .


Molecular Structure Analysis

The molecular formula of Endoxifen is C25H27NO2 . It is a more potent antiestrogen than either NDT or the parent drug, tamoxifen .


Chemical Reactions Analysis

Endoxifen’s mechanisms of action are different from that of 4-hydroxy-tamoxifen (4HT) and ICI-182,780 (ICI) . Alterations in endoxifen concentrations dramatically alter the gene expression profiles of MCF7 cells .


Physical And Chemical Properties Analysis

Endoxifen has a molar mass of 373.496 g·mol −1 . It is a potent Selective Estrogen Response Modifier (SERM) and is equipotent to 4-hydroxytamoxifen with respect to estrogen receptor binding and inhibition of 17-estradiol (E2)-induced cell proliferation .

Safety And Hazards

The most prevalent side effects for endoxifen include headache, vomiting, insomnia . Other side effects were: gastritis, epigastric discomfort, diarrhea, restlessness, somnolence, etc . Some of the adverse events reported with other therapies for the management of manic episodes of bipolar I disorder were not observed during the clinical development program of endoxifen .

Future Directions

Endoxifen has shown promise in addressing various psychiatric conditions . It has the potential to enhance the efficacy of conventional antidepressant medications . The ongoing development of Z-endoxifen as a novel drug for multiple indications is compelling .

properties

IUPAC Name

4-[(Z)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27NO2/c1-3-24(19-7-5-4-6-8-19)25(20-9-13-22(27)14-10-20)21-11-15-23(16-12-21)28-18-17-26-2/h4-16,26-27H,3,17-18H2,1-2H3/b25-24-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHJBZVSGOZTKRH-IZHYLOQSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCNC)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C(\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)OCCNC)/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80149880
Record name (Z)-Endoxifen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80149880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Endoxifen

CAS RN

112093-28-4, 110025-28-0
Record name Endoxifen
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112093-28-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Endoxifen
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112093284
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Z-Endoxifen
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=749798
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (Z)-Endoxifen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80149880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(1Z)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenyl-1-buten-1-yl]phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 110025-28-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ENDOXIFEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46AF8680RC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Endoxifen
Reactant of Route 2
Endoxifen
Reactant of Route 3
Endoxifen
Reactant of Route 4
Reactant of Route 4
Endoxifen
Reactant of Route 5
Reactant of Route 5
Endoxifen
Reactant of Route 6
Endoxifen

Citations

For This Compound
5,630
Citations
S Jayaraman, JM Reid, JR Hawse, MP Goetz - Endocrinology, 2021 - academic.oup.com
… Z-endoxifen resulted in plasma concentrations of Z-endoxifen reaching as high as 628.9 to 1886.8 ng/mL, greatly exceeding the Z-endoxifen … Furthermore, Z-endoxifen demonstrated …
Number of citations: 15 academic.oup.com
AB Sanchez-Spitman, JJ Swen… - Expert Review of …, 2019 - Taylor & Francis
… metabolite, endoxifen. Recently, a phase I study in which endoxifen as an orally z-endoxifen … differences in the pharmacology of tamoxifen and endoxifen are evaluated. To this end, …
Number of citations: 69 www.tandfonline.com
A Ahmad, S Sheikh, T Shah, MS Reddy… - Clinical and …, 2016 - Wiley Online Library
… the antimanic properties of endoxifen in patients with bipolar I … endoxifen (4 mg/day or 8 mg/day) or divalproex in a 2:1 ratio. Patients orally administered 4 mg/day or 8 mg/day endoxifen …
Number of citations: 20 ascpt.onlinelibrary.wiley.com
A Ahmad, SM Ali, MU Ahmad, S Sheikh… - Breast cancer research …, 2010 - Springer
… of Endoxifen … Endoxifen may avoid a potential serious drug interaction found between Tamoxifen and commonly used selective serotonin reuptake inhibitors, antidepressants. Endoxifen …
Number of citations: 62 link.springer.com
X Wu, JR Hawse, M Subramaniam, MP Goetz, JN Ingle… - Cancer research, 2009 - AACR
… endoxifen concentrations. Therefore, we sought to further characterize the ability of endoxifen … and to determine whether the effects of endoxifen on breast cancer cells are maintained in …
Number of citations: 272 aacrjournals.org
T Helland, S Alsomairy, C Lin, H Søiland… - Journal of Personalized …, 2021 - mdpi.com
… in predicting endoxifen from only CYP2D6 genotype [8]. … endoxifen prediction by CYP2D6 and describes the contribution of other non-CYP2D6 genetic and clinical factors to endoxifen …
Number of citations: 12 www.mdpi.com
A Ahmad, S Shahabuddin, S Sheikh… - Clinical …, 2010 - Wiley Online Library
… In order to be clinically effective, tamoxifen must be converted to endoxifen by cytochrome … ) of endoxifen. This is the first study demonstrating that single oral doses of endoxifen are safe …
Number of citations: 94 ascpt.onlinelibrary.wiley.com
P Fox, RL Balleine, C Lee, B Gao, B Balakrishnar… - Clinical Cancer …, 2016 - AACR
… We found that endoxifen level increased regardless of CYP2D6 genotype category. … in endoxifen level could be achieved by tamoxifen dose escalation in individuals with low endoxifen …
Number of citations: 77 aacrjournals.org
A Ahmad, S Sheikh, MA Khan, A Chaturvedi… - Bipolar …, 2021 - Wiley Online Library
Objectives Endoxifen is a protein kinase C inhibitor. The objective of the present phase III study was to demonstrate the safety and efficacy of endoxifen in treating bipolar I disorder (…
Number of citations: 14 onlinelibrary.wiley.com
YC Lim, Z Desta, DA Flockhart, TC Skaar - Cancer chemotherapy and …, 2005 - Springer
… the average plasma endoxifen … endoxifen are highly variable, and that the variability is due to polymorphisms in the CYP2D6 gene, the major metabolizing enzyme that forms endoxifen …
Number of citations: 356 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.